N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2640978-83-0
VCID: VC11848374
InChI: InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-4-1-7-18-13(12)20-8-2-3-10(9-20)19-23(21,22)11-5-6-11/h1,4,7,10-11,19H,2-3,5-6,8-9H2
SMILES: C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)NS(=O)(=O)C3CC3
Molecular Formula: C14H18F3N3O2S
Molecular Weight: 349.37 g/mol

N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

CAS No.: 2640978-83-0

Cat. No.: VC11848374

Molecular Formula: C14H18F3N3O2S

Molecular Weight: 349.37 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide - 2640978-83-0

Specification

CAS No. 2640978-83-0
Molecular Formula C14H18F3N3O2S
Molecular Weight 349.37 g/mol
IUPAC Name N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-4-1-7-18-13(12)20-8-2-3-10(9-20)19-23(21,22)11-5-6-11/h1,4,7,10-11,19H,2-3,5-6,8-9H2
Standard InChI Key NMTINVSGNDFNEP-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)NS(=O)(=O)C3CC3
Canonical SMILES C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)NS(=O)(=O)C3CC3

Introduction

N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl-substituted pyridine ring, a piperidine moiety, and a cyclopropanesulfonamide group. This compound belongs to a class of molecules often explored for their potential pharmacological applications due to their functional diversity and physicochemical properties.

Structural Characteristics

The structure of the compound can be broken down as follows:

  • Trifluoromethyl Group: A highly electronegative substituent on the pyridine ring, contributing to the compound's lipophilicity and metabolic stability.

  • Pyridine Ring: A heteroaromatic ring that often serves as a pharmacophore in drug development.

  • Piperidine Moiety: A six-membered nitrogen-containing ring that enhances bioavailability and receptor binding.

  • Cyclopropanesulfonamide Group: This group imparts rigidity to the molecule and contributes to its chemical stability.

Synthesis Pathways

The synthesis of N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multistep organic reactions:

  • Formation of the Trifluoromethylpyridine Precursor: Starting with halogenated pyridines, trifluoromethylation is achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

  • Piperidine Derivatization: Functionalization of piperidine is performed through reductive amination or alkylation reactions.

  • Cyclopropanesulfonamide Coupling: The final step involves sulfonylation with cyclopropane derivatives under basic conditions.

Pharmacological Potential

While specific biological data for this compound may not yet be fully established, its structural components suggest potential applications in:

  • Neurokinin Receptor Modulation: Similar compounds have been studied for their effects on neurokinin receptors, which are implicated in pain and inflammation pathways .

  • Antifungal Activity: Sulfonamide derivatives have shown efficacy against fungal pathogens like Candida albicans .

  • Antimalarial Research: Triazole-pyridine sulfonamides have demonstrated activity against Plasmodium falciparum, suggesting related compounds could serve as leads for antimalarial drugs .

Research Findings and Applications

Recent studies have highlighted the versatility of sulfonamide derivatives:

  • Antifungal Studies:

    • Pyridine-sulfonamides have shown minimum inhibitory concentrations (MICs) ≤25 µg/mL against fungal species such as Candida albicans and Rhodotorula mucilaginosa .

    • Docking studies reveal strong binding affinities to fungal enzymes, supporting their mechanism of action.

  • Antimalarial Investigations:

    • Related compounds bearing sulfonamide fragments have been tested against Plasmodium falciparum, with IC50 values as low as 2.24 µM .

    • These results highlight the potential for further optimization in drug discovery programs.

Challenges and Future Directions

Despite its promising features, challenges remain in fully characterizing this compound:

  • Toxicity Profiling: Comprehensive studies are required to assess its safety profile.

  • Optimization for Bioavailability: Structural modifications may enhance its pharmacokinetic properties.

  • Target Validation: Further research is necessary to identify specific biological targets and pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator